4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-
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Overview
Description
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- is a heterocyclic compound that features a pyrimidinone core substituted with a 2-fluorophenyl and a 2-methyl group
Preparation Methods
The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can yield the desired pyrimidinone derivative . Industrial production methods often involve scalable processes that ensure high yield and purity, such as the use of isocyanide reagents in a one-pot condensation reaction .
Chemical Reactions Analysis
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be facilitated by heating with appropriate catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and anticonvulsant agent.
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its action can include modulation of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- can be compared with other similar compounds such as:
3-Phenylquinazolin-4(3H)-one: This compound also features a heterocyclic core and is known for its antibacterial activity.
Thiophene-linked 1,2,4-triazoles: These compounds exhibit antimicrobial and chemotherapeutic profiles.
Ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines: These derivatives are known for their anti-inflammatory properties.
The uniqueness of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
87356-51-2 |
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Molecular Formula |
C11H9FN2O |
Molecular Weight |
204.20 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C11H9FN2O/c1-8-13-7-6-11(15)14(8)10-5-3-2-4-9(10)12/h2-7H,1H3 |
InChI Key |
QWIZBSBIOVSMMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=O)N1C2=CC=CC=C2F |
Origin of Product |
United States |
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